N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine

Lipophilicity Drug-likeness Permeability

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine (CAS 1691176-80-3) is a disubstituted pyridine derivative with a cyclopropylmethylamine group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. With a molecular weight of 166.20 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 24.9 Ų, this compound occupies a physicochemical space that is distinct from both its non-fluorinated congener and the parent 5-fluoropyridin-3-amine scaffold.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B12071098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-5-fluoropyridin-3-amine
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC(=CN=C2)F
InChIInChI=1S/C9H11FN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
InChIKeyNOTWITOXTLOEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine – Key Physicochemical & Structural Baseline for Procurement Decisions


N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine (CAS 1691176-80-3) is a disubstituted pyridine derivative with a cyclopropylmethylamine group at the 3-position and a fluorine atom at the 5-position of the aromatic ring [1]. With a molecular weight of 166.20 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 24.9 Ų, this compound occupies a physicochemical space that is distinct from both its non-fluorinated congener and the parent 5-fluoropyridin-3-amine scaffold [1][2]. It is catalogued primarily as a research building block, with commercial suppliers routinely specifying a minimum purity of 95% .

Why N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine Cannot Be Replaced by Common In-Class Alternatives


Within the family of (pyridyl)cyclopropylmethylamines, subtle variations in halogen substitution and N-alkylation profoundly alter lipophilicity, electronic character, and hydrogen-bonding capacity, parameters that dictate downstream reactivity in medicinal chemistry campaigns [1]. The 5-fluoro substituent on the target compound confers a distinctive electron-withdrawing effect that simultaneously lowers LogP relative to the non-fluorinated analogue while preserving a smaller TPSA than the primary amine precursor, creating a unique balance between passive permeability and metabolic vulnerability that neither the des-fluoro nor the des-cyclopropylmethyl variants can replicate [1][2].

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine vs. Closest Analogs


Lipophilicity Reduction vs. Non-Fluorinated Analog: LogP 1.7 vs. 1.98

The 5-fluoro substitution lowers the computed logP of N-(cyclopropylmethyl)-5-fluoropyridin-3-amine to 1.7 (XLogP3-AA) compared with 1.98 for the non-fluorinated analog N-(cyclopropylmethyl)pyridin-3-amine, representing a ΔlogP of −0.28 [1]. This moderate reduction in lipophilicity is consistent with the electron-withdrawing effect of fluorine and is expected to improve aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from Parent Primary Amine

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine exhibits a TPSA of 24.9 Ų, which is 14.0 Ų lower than that of the parent 5-fluoropyridin-3-amine (TPSA 38.91 Ų) [1][2]. A TPSA value below 60–70 Ų is generally required for passive blood–brain barrier penetration, and values below 25 Ų are strongly associated with CNS drug-likeness [1].

Membrane permeability CNS drug-likeness TPSA

Hydrogen-Bond Donor Count Reduction: 1 HBD vs. 2 HBD in Parent Amine

The compound possesses one hydrogen-bond donor (the secondary amine NH) compared with two HBDs for 5-fluoropyridin-3-amine (the primary amine NH₂), while maintaining three hydrogen-bond acceptors (pyridine N, amine N, and fluorine) [1][2]. Reducing the HBD count from two to one lowers the compound's susceptibility to active efflux by P-glycoprotein and improves the likelihood of oral absorption according to Lipinski's Rule of Five framework [1].

H-bond capacity Oral bioavailability Rule-of-Five

Rotatable Bond Count: Conformational Flexibility vs. Cyclopropyl-Containing Analogs

The compound contains three rotatable bonds (the cyclopropylmethyl side chain and the pyridine–amine linkage) [1]. This represents an intermediate level of conformational flexibility: lower than fully saturated N-alkyl chains (e.g., N-propyl or N-butyl analogs would possess ≥4 rotatable bonds) but higher than the conformationally locked cyclopropyl(5-fluoropyridin-3-yl)methanamine scaffold in which the cyclopropane is directly attached to the pyridine ring (typically 2 rotatable bonds) [1][2]. In fragment-based and lead-like library design, compounds with 3 rotatable bonds balance sufficient flexibility for induced-fit binding with the entropic penalty minimization required for high-affinity target engagement [1].

Conformational entropy Binding affinity Rotatable bonds

Commercial Purity Specification: 95% Minimum vs. Custom Synthesis Uncertainty

The compound is commercially available from multiple vendors with a documented minimum purity specification of 95% . This stands in contrast to the non-fluorinated analog N-(cyclopropylmethyl)pyridin-3-amine, which is listed by vendors without a publicly disclosed purity threshold, or the brominated analog 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, which is also specified at 95% but carries a molecular weight penalty of +60.9 g/mol . For procurement officers, a clearly stated 95% purity specification reduces the risk of receiving material that requires additional purification before use in sensitive catalytic or biological assays.

Purity specification Reproducibility Procurement

Procurement-Relevant Application Scenarios for N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine


Medicinal Chemistry Library Synthesis Targeting CNS-Penetrant Kinase Inhibitors

With a TPSA of 24.9 Ų and a moderate logP of 1.7, the compound fits the CNS drug-like space and can serve as a key intermediate in the construction of brain-penetrant kinase inhibitor libraries [1]. The secondary amine handle enables direct functionalization via amide bond formation, reductive amination, or urea linkage, while the 5-fluoro substituent provides a metabolically stable replacement for hydrogen that resists oxidative metabolism at the pyridine 5-position [1].

Fragment-Based Drug Discovery (FBDD) as a Fluorinated Pyridine Fragment

At a molecular weight of 166.2 g/mol, the compound satisfies the Rule-of-Three criteria for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its single hydrogen-bond donor and three acceptors provide a balanced pharmacophore for fragment screening campaigns, while the cyclopropylmethyl group adds three-dimensional character that is often lacking in planar aromatic fragments [1].

Structure-Activity Relationship (SAR) Exploration of Nicotinic Receptor Ligands

The (pyridyl)cyclopropylmethylamine scaffold has established precedent as a rigid nicotine analogue class evaluated for central nicotinic receptor binding [2]. While the published study did not include the 5-fluoro variant specifically, the quantitative differences in logP and electronic character documented in Section 3 support the use of this compound as a next-step SAR probe to explore how fluorine-induced polarity modulation affects receptor subtype selectivity compared with the reported 3- and 4-pyridyl series [1][2].

Late-Stage Functionalization via Cross-Coupling at the Pyridine 5-Position

The 5-fluoro substituent can serve as a synthetic handle for nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling late-stage diversification to generate 5-alkoxy, 5-amino, or 5-thioether analogs without the need for protecting-group strategies [1]. This reactivity profile differentiates the compound from the 5-chloro and 5-bromo analogs, which are more reactive toward transition-metal-catalyzed cross-coupling but may suffer from premature reaction in biological media if carried through to final compounds .

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